Melting Point Depression vs. 4-Hydroxy Analog
The acetoxy derivative exhibits a substantially lower melting point (77–80 °C) compared to its free phenolic counterpart 4-(4-hydroxyphenyl)-3-buten-2-one (104–111 °C), a difference of approximately 27–31 °C . This depression is consistent with the loss of intermolecular hydrogen bonding networks present in the phenol and translates into practical advantages in laboratory handling, melting-based purification, and formulation workflows where lower processing temperatures are preferred.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 77–80 °C (lit.) |
| Comparator Or Baseline | 4-(4-Hydroxyphenyl)-3-buten-2-one (CAS 3160-35-8): 104–111 °C (reported range from multiple vendors) |
| Quantified Difference | ΔTₘ ≈ 27–31 °C lower for the acetoxy derivative |
| Conditions | Solid-state measurement; vendor-reported literature values (Hoffman Fine Chemicals, TCI America) |
Why This Matters
A lower melting point reduces energy requirements for melt-processing and simplifies recrystallization, directly impacting procurement when the compound is used in molten form or when thermal lability of co-formulants is a concern.
